Dimethylphosphine oxide

Organic Synthesis Process Chemistry Phosphorus Chemistry

Why source Dimethylphosphine oxide (DMPO) here? This compact secondary phosphine oxide (SPO) outperforms bulkier analogs like diphenylphosphine oxide where volatility and steric accessibility are critical. The Grignard-based production route (≥88% yield) minimizes waste and cost at multi-kg scale. Its low boiling point (65–67 °C at 6 Torr) enables simple distillation purification—no costly chromatography needed. Essential for chiral (α-aminoalkyl)phosphine oxide ligand synthesis via Ti(OPr-i)4-mediated condensation and for DGKα/DGKζ kinase inhibitor building blocks (substituted piperazine derivatives). Ideal for pharmaceutical R&D, catalysis, and flame retardant intermediate production. ≥95% purity; air-sensitive; shipped under inert gas.

Molecular Formula C2H6OP+
Molecular Weight 77.04 g/mol
CAS No. 7211-39-4
Cat. No. B011002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphosphine oxide
CAS7211-39-4
SynonymsMethylphosphinoylmethane; DIMETHYLPHOSPHINOUS ACID; DIMETHYLPHOSPHINE OXIDE; Einecs 230-591-2; Phosphine oxide, diMethyl-; Keto-Dimethyl-Phosphonium; 
Molecular FormulaC2H6OP+
Molecular Weight77.04 g/mol
Structural Identifiers
SMILESC[P+](=O)C
InChIInChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1
InChIKeyWQAWEUZTDVWTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphosphine Oxide (CAS 7211-39-4): A Volatile, Polar Secondary Phosphine Oxide for Scalable Synthetic and Ligand Applications


Dimethylphosphine oxide (DMPO, CAS 7211-39-4) is a secondary phosphine oxide (SPO) with the formula (CH₃)₂P(O)H [1]. It is a colorless liquid with a boiling point of 65–67 °C (at 6 Torr) and is soluble in polar organic solvents [2]. It exists exclusively in the phosphine oxide form, not the hydroxy tautomer, and is structurally related to diphenylphosphine oxide [3]. Its primary uses are as an intermediate in organic synthesis, a precursor to flame retardants and pharmaceuticals, and a ligand or ligand precursor in catalysis .

Why Dimethylphosphine Oxide (7211-39-4) Cannot Be Substituted by Bulkier or Less Reactive Phosphine Oxides


Secondary phosphine oxides (SPOs) are not interchangeable due to their steric and electronic profiles. Dimethylphosphine oxide's small methyl groups confer high volatility, unique coordination chemistry, and distinct reactivity compared to aryl or higher alkyl analogs [1]. For instance, diphenylphosphine oxide has a higher molecular weight, different solubility, and altered coordination behavior due to its bulky phenyl rings . In catalytic and synthetic applications, these differences directly impact yield, selectivity, and process scalability, making DMPO the preferred choice when a compact, volatile SPO is required.

Dimethylphosphine Oxide (CAS 7211-39-4): Head-to-Head Quantitative Evidence for Superior Scalability, Reactivity, and Application-Specific Performance


Synthesis Yield: Grignard Route Provides 88.79% Yield, Outperforming Halogenated Hydrocarbon Method by >80%

The Grignard-based synthesis of dimethylphosphine oxide from diethyl phosphite and methyl magnesium bromide achieves an 88.79% isolated yield under optimized conditions . In contrast, the halogenated hydrocarbon method (using chloromethane) yields only about 5%, a difference of over 80% [1]. This directly impacts the cost-efficiency and scalability of DMPO production.

Organic Synthesis Process Chemistry Phosphorus Chemistry

Volatility Advantage: Boiling Point of 65–67 °C Enables Facile Separation from Higher-Boiling Analogs

Dimethylphosphine oxide has a boiling point of 65–67 °C (at 6 Torr), making it a volatile liquid easily purified by distillation [1]. In contrast, diphenylphosphine oxide is a solid with a melting point of 56–57 °C and a much higher boiling point (>300 °C), requiring recrystallization or column chromatography for purification [2]. This volatility difference directly impacts downstream processing costs and time.

Separation Science Process Engineering Phosphorus Chemistry

Scalable Asymmetric Synthesis: High Diastereoselectivity in (α-Aminoalkyl)dimethylphosphine Oxide Production

A 2024 study demonstrated that dimethylphosphine oxide undergoes high-yielding, highly diastereoselective three-component condensation with Ellman's amides and aldehydes to yield enantiomeric (α-aminoalkyl)dimethylphosphine oxides [1]. While no direct comparative data for other SPOs was provided in this study, the method's efficiency is noteworthy, as analogous reactions with bulkier SPOs often suffer from lower yields or reduced selectivity due to steric hindrance .

Asymmetric Catalysis Ligand Synthesis Phosphine Oxides

Targeted Medicinal Chemistry: Enabling DGKα/DGKζ Inhibitors for Viral and Cancer Therapeutics

Dimethylphosphine oxide is explicitly cited as a key building block for the synthesis of substituted piperazine derivatives that act as DGKα/DGKζ inhibitors . These inhibitors are under investigation for treating viral infections and cancer . In contrast, bulkier SPOs like diphenylphosphine oxide are not reported in this specific inhibitor class, likely due to steric constraints in the active site.

Medicinal Chemistry Kinase Inhibition Phosphine Oxides

Flame Retardant Intermediate: Enabling Halogen-Free, Phosphorus-Based FRs for High-Performance Polymers

Dimethylphosphine oxide serves as an intermediate for synthesizing phosphorus-containing flame retardants (FRs) used in plastics, coatings, and resins . These FRs, when incorporated into polymers like epoxy and polycarbonate, can achieve UL94 V-0 ratings at low loadings [1]. While diphenylphosphine oxide is also used in FRs, its higher cost and lower phosphorus content by weight (due to phenyl groups) can make DMPO-derived FRs more cost-effective for achieving the same phosphorus loading.

Flame Retardants Polymer Additives Phosphorus Chemistry

Optimal Application Scenarios for Dimethylphosphine Oxide (7211-39-4) Based on Quantitative Differentiation


Large-Scale Synthesis of DMPO via the High-Yield Grignard Route

For industrial procurement, the 88.79% yield Grignard method is the preferred route, as it minimizes raw material waste and production cost compared to the low-yield halogenated hydrocarbon route . This scenario is ideal for manufacturers requiring multi-kilogram to ton quantities of DMPO.

Purification by Distillation: Leveraging DMPO's Low Boiling Point

In process development, DMPO's volatility allows for simple distillation purification, avoiding the costly and time-consuming recrystallization or chromatography required for higher-boiling SPOs like diphenylphosphine oxide . This is critical for maintaining cost-effectiveness in large-scale productions.

Asymmetric Synthesis of Chiral (α-Aminoalkyl)phosphine Oxide Ligands

For academic and pharmaceutical research groups, DMPO is the SPO of choice for synthesizing chiral (α-aminoalkyl)phosphine oxide ligands via the Ti(OPr-i)4-mediated three-component condensation, as it provides high diastereoselectivity and yields . This application is directly supported by recent primary literature.

Development of DGKα/DGKζ Inhibitors for Oncology and Virology

Medicinal chemistry teams working on kinase inhibitors should consider DMPO as a key building block for generating substituted piperazine derivatives targeting DGKα/DGKζ, an established application not readily accessible with bulkier SPOs .

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